molecular formula C17H20O3 B8214242 4-(2-(Benzyloxy)phenoxy)butan-1-ol

4-(2-(Benzyloxy)phenoxy)butan-1-ol

Cat. No.: B8214242
M. Wt: 272.34 g/mol
InChI Key: NHPIRLLRMZWQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Benzyloxy)phenoxy)butan-1-ol is a phenolic ether derivative characterized by a butanol chain linked to a phenoxy group substituted with a benzyloxy moiety at the ortho (2-) position.

Properties

IUPAC Name

4-(2-phenylmethoxyphenoxy)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-12-6-7-13-19-16-10-4-5-11-17(16)20-14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPIRLLRMZWQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyloxy)phenoxy)butan-1-ol typically involves the reaction of 4-benzyloxy-1-butanol with 2-bromophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyloxy group acts as a nucleophile, attacking the electrophilic carbon of the bromophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-(2-(Benzyloxy)phenoxy)butan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzyloxy)phenoxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(2-(benzyloxy)phenoxy)butanal or 4-(2-(benzyloxy)phenoxy)butanoic acid.

    Reduction: Formation of 4-(2-(benzyloxy)phenoxy)butane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxy)phenoxy)butan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The benzyloxy and phenoxy groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-(Benzyloxy)phenoxy)butan-1-ol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
4-(2-(Benzyloxy)phenoxy)butan-1-ol Benzyloxy at 2-position of phenoxy ~272.3 (calculated) Lipophilic; potential intermediate in drug synthesis
4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095) Benzyloxy at 3,4-positions of phenyl ~410.5 (calculated) Higher steric bulk; synthesized via esterification (H₂SO₄/MeOH)
4-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-ol THP-protected hydroxyl at 4-position 250.33 Labile under acidic conditions; used in protecting-group chemistry
4-(4-Methoxyphenyl)butan-1-ol Methoxy at 4-position of phenyl ~180.2 (calculated) Enhanced solubility in polar solvents; simpler synthesis

Key Observations:

The tetrahydropyranyl (THP) group in the analog from offers reversible protection of hydroxyl groups, contrasting with the stable benzyloxy ether in the target compound .

Solubility and Reactivity: The methoxy substituent in 4-(4-methoxyphenyl)butan-1-ol enhances polarity and aqueous solubility compared to the benzyloxy analog, which is more lipophilic . Benzyloxy groups require harsher conditions (e.g., hydrogenolysis) for deprotection compared to THP groups, which are acid-labile .

Synthetic Approaches :

  • ATB1095 () is synthesized via esterification and benzyl ether formation, suggesting that similar methods could apply to the target compound with adjusted starting materials .

methoxy) could modulate bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.